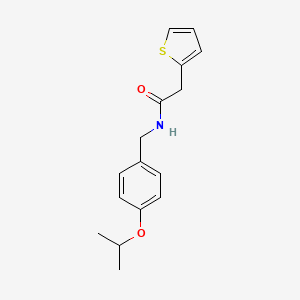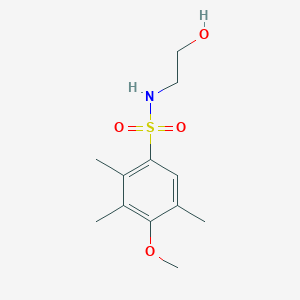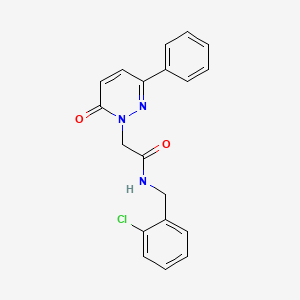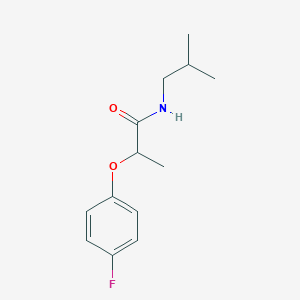![molecular formula C20H23NO5 B4500717 2,4-dimethoxy-N-[2-(tetrahydro-2-furanylmethoxy)phenyl]benzamide](/img/structure/B4500717.png)
2,4-dimethoxy-N-[2-(tetrahydro-2-furanylmethoxy)phenyl]benzamide
Übersicht
Beschreibung
2,4-dimethoxy-N-[2-(tetrahydro-2-furanylmethoxy)phenyl]benzamide is a complex organic compound with potential applications in various fields of scientific research. This compound is characterized by its unique structure, which includes a benzamide core substituted with methoxy groups and a tetrahydrofuran moiety. The presence of these functional groups imparts specific chemical properties that make it an interesting subject for study in organic chemistry and related disciplines.
Wissenschaftliche Forschungsanwendungen
2,4-dimethoxy-N-[2-(tetrahydro-2-furanylmethoxy)phenyl]benzamide has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound can be used in studies related to enzyme inhibition, protein binding, and cellular signaling pathways.
Industry: It can be used in the development of new materials, such as polymers or coatings, with specific chemical properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2,4-dimethoxy-N-[2-(tetrahydro-2-furanylmethoxy)phenyl]benzamide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Benzamide Core: The benzamide core can be synthesized by reacting 2,4-dimethoxybenzoic acid with an appropriate amine under dehydrating conditions.
Introduction of the Tetrahydrofuran Moiety: The tetrahydrofuran moiety can be introduced through a nucleophilic substitution reaction, where a suitable leaving group on the benzamide core is replaced by a tetrahydrofuran derivative.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to improve yield and reduce costs. This can include the use of catalysts, high-throughput screening of reaction conditions, and continuous flow chemistry techniques to scale up the production process.
Analyse Chemischer Reaktionen
Types of Reactions
2,4-dimethoxy-N-[2-(tetrahydro-2-furanylmethoxy)phenyl]benzamide can undergo various types of chemical reactions, including:
Oxidation: The methoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The benzamide core can be reduced to form amines or other derivatives.
Substitution: The methoxy groups can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Reagents such as halides, sulfonates, or other nucleophiles can be used under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the methoxy groups can yield aldehydes or carboxylic acids, while reduction of the benzamide core can produce amines.
Wirkmechanismus
The mechanism of action of 2,4-dimethoxy-N-[2-(tetrahydro-2-furanylmethoxy)phenyl]benzamide involves its interaction with specific molecular targets. The methoxy and tetrahydrofuran groups can participate in hydrogen bonding, hydrophobic interactions, and other non-covalent interactions with proteins or other biomolecules. These interactions can modulate the activity of enzymes, receptors, or other cellular components, leading to various biological effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 4-ethoxy-N-(tetrahydro-2-furanylmethyl)benzamide
- 3,4-dimethoxy-N-(tetrahydro-2-furanylmethyl)benzamide
- 2-phenyl-N-(tetrahydro-2-furanylmethyl)cyclopropanecarboxamide
Uniqueness
2,4-dimethoxy-N-[2-(tetrahydro-2-furanylmethoxy)phenyl]benzamide is unique due to the specific arrangement of its functional groups, which imparts distinct chemical and biological properties. The presence of both methoxy and tetrahydrofuran groups allows for a wide range of chemical modifications and interactions, making it a versatile compound for various applications.
Eigenschaften
IUPAC Name |
2,4-dimethoxy-N-[2-(oxolan-2-ylmethoxy)phenyl]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23NO5/c1-23-14-9-10-16(19(12-14)24-2)20(22)21-17-7-3-4-8-18(17)26-13-15-6-5-11-25-15/h3-4,7-10,12,15H,5-6,11,13H2,1-2H3,(H,21,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QXPCCMVCVICYSV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)C(=O)NC2=CC=CC=C2OCC3CCCO3)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23NO5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
357.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![1,3-dimethyl-6-(propan-2-yl)-N-(1,3,4-thiadiazol-2-yl)-1H-pyrazolo[3,4-b]pyridine-4-carboxamide](/img/structure/B4500652.png)
![N-[3-oxo-4-(prop-2-en-1-yl)-3,4-dihydro-2H-1,4-benzoxazin-6-yl]-5-phenyl-1,2-oxazole-3-carboxamide](/img/structure/B4500655.png)
![2-[3-(3,5-dimethyl-1H-pyrazol-1-yl)-6-oxopyridazin-1(6H)-yl]-N-[(2Z)-1,3,4-thiadiazol-2(3H)-ylidene]acetamide](/img/structure/B4500658.png)
![6-(4-fluoro-2-methoxyphenyl)-2-{2-[4-(4-fluorophenyl)piperazino]-2-oxoethyl}-3(2H)-pyridazinone](/img/structure/B4500662.png)

![2-(1-methyl-4-piperidinyl)-N-{4-[(2-oxo-1-pyrrolidinyl)methyl]benzyl}acetamide](/img/structure/B4500668.png)

![2-[3-(2-fluoro-4-methoxyphenyl)-6-oxopyridazin-1(6H)-yl]-N-(4-fluorophenyl)acetamide](/img/structure/B4500689.png)
![N-[(2-CHLORO-6-FLUOROPHENYL)METHYL]-2-(2-METHYLPHENOXY)-N-(PYRIDIN-2-YL)ACETAMIDE](/img/structure/B4500706.png)
![[(1S)-1-methyl-2-oxo-2-(4-{4-[(4-phenyl-3,6-dihydro-1(2H)-pyridinyl)methyl]-1H-1,2,3-triazol-1-yl}-1-piperidinyl)ethyl]amine bis(trifluoroacetate)](/img/structure/B4500712.png)

![propan-2-yl [6-oxo-3-(thiophen-2-yl)pyridazin-1(6H)-yl]acetate](/img/structure/B4500727.png)
amine](/img/structure/B4500735.png)
